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Compound of Interest

Compound Name: Nirtetralin
CAS No.: 50656-78-5
Cat. No.: B1678942
Get Quote
. J

Executive Summary & Target Profile

Nirtetralin (CAS: 50656-78-5) is a naturally occurring aryltetralin lignan isolated from
Phyllanthus species (P. niruri, P. urinaria). It is structurally characterized by a tetralin core fused
to a methylenedioxy ring, bearing a pendant 3,4-dimethoxypheny! group and two
methoxymethyl side chains.

Current research highlights Nirtetralin as a potent suppressor of HBV surface antigen (HBsAQ)
and e-antigen (HBeAg) secretion, making it a critical scaffold for antiviral drug discovery. This
guide details a convergent synthetic pathway derived from the seminal work of Schneiders &
Stevenson (1982) and modern organocatalytic improvements.

Chemical Identity
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Property Specification

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-
IUPAC Name 6,7-bis(methoxymethyl)-5,6,7,8-

tetrahydrobenzo[f][1,3]benzodioxole

Formula C24H300s5s

MW 430.5 g/mol

1-Phenyl-1,2,3,4-tetrahydronaphthalene
Core Scaffold )
(Aryltetralin)

Kev Functionalit Methylenedioxy bridge, vicinal
ey Functionali
Y Y bis(methoxymethyl) ethers

Retrosynthetic Strategy

The synthesis of Nirtetralin is best approached via a Biomimetic Cyclization Strategy. The core
tetralin skeleton is constructed from a dibenzylbutyrolactone precursor. This approach allows
for the control of relative stereochemistry at the C1, C2, and C3 positions of the tetralin ring
(corresponding to C5, C6, C7 in Nirtetralin).

Strategic Disconnections

o Ether Formation: The terminal methoxymethyl groups are installed via reduction and
methylation of a lactone or diester.

e Ring Closure (C-C Bond Formation): The B-ring (tetralin) is closed via an electrophilic
aromatic substitution (Friedel-Crafts type) or oxidative coupling of a dibenzylbutyrolactone.

o Backbone Assembly: The carbon skeleton is assembled via a Stobbe condensation followed
by alkylation.
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Figure 1: Retrosynthetic analysis of Nirtetralin showing the disconnection to the key
dibenzylbutyrolactone precursor.

Detailed Experimental Protocols

Phase 1: Synthesis of the Dibenzylbutyrolactone
Precursor
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This phase constructs the carbon backbone connecting the two aromatic rings.

Reagents:

Piperonal (3,4-methylenedioxybenzaldehyde)

Dimethyl succinate

Sodium methoxide (NaOMe)

3,4-Dimethoxybenzyl bromide

Lithium diisopropylamide (LDA)
Step 1.1: Stobbe Condensation

e Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux
condenser and Nz inlet.

e Reaction: Dissolve Piperonal (15.0 g, 100 mmol) and Dimethyl succinate (17.5 g, 120 mmol)
in anhydrous Methanol (150 mL).

e Addition: Add NaOMe (25% in MeOH, 1.2 equiv) dropwise at 0°C.

e Conditions: Reflux for 4 hours. The solution will turn yellow/amber.

o Workup: Acidify with 1M HCI, extract with EtOAc (3x), wash with brine, and dry over Na2SOa.
e Product:Monomethyl ester of piperonylidenesuccinic acid.

Step 1.2: Reduction and Lactonization

o Hydrogenation: Dissolve the crude Stobbe product in MeOH/THF (1:1). Add 10% Pd/C (5
wit%) and stir under Hz (balloon pressure) for 12 hours to reduce the alkene. Filter through
Celite.

» Reduction/Cyclization: Treat the reduced ester with CaCl> and NaBHa4 in EtOH to reduce the
ester to the alcohol, followed by acid-catalyzed ring closure (p-TsOH, Toluene reflux) to yield
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the benzylbutyrolactone.
Step 1.3: Alkylation (Installation of Ring A)

o Deprotonation: In a dry flask under Argon at -78°C, dissolve the benzylbutyrolactone (10
mmol) in dry THF. Add LDA (1.1 equiv) dropwise over 20 mins. Stir for 30 mins to generate
the enolate.

o Alkylation: Add 3,4-dimethoxybenzyl bromide (1.2 equiv) dissolved in THF dropwise.
o Conditions: Stir at -78°C for 2 hours, then warm to RT overnight.

 Purification: Quench with sat. NH4Cl. Extract with ether. Purify via Flash Column
Chromatography (Hexane/EtOAc 4:1).

e Result:Trans-2-(3,4-dimethoxybenzyl)-3-(3,4-methylenedioxybenzyl)butyrolactone.

Phase 2: Cyclization to the Aryltetralin Core

This is the critical step defined by Schneiders & Stevenson.

Protocol: Acid-Catalyzed Cyclization Note: While oxidative coupling (VOF3) is possible, the
acid-catalyzed route is preferred for this specific substrate pattern.

» Dissolution: Dissolve the precursor lactone (2.0 g) in anhydrous Dichloromethane (DCM, 20
mL).

o Catalyst: Add Trifluoroacetic acid (TFA, 5 mL) or BF3-OEt2 (3 equiv) at 0°C.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC for the
disappearance of the starting material.

o Mechanistic Insight: The electron-rich 3,4-dimethoxyphenyl ring attacks the benzylic cation
generated on the methylenedioxy-substituted arm (or vice versa, directed by electronic
stability).

e Quench: Pour carefully into ice-cold sat. NaHCOs.
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« |solation: Extract with DCM. The product is the Aryltetralin Lactone.[1]

Phase 3: Functional Group Transformation (Lactone to
Ether)

Nirtetralin contains methoxymethyl side chains, not a lactone.
Step 3.1: Reductive Opening
e Reagent: Lithium Aluminum Hydride (LiAIHa4).

e Procedure: Suspend LiAlHa4 (4 equiv) in dry THF at 0°C. Add the Aryltetralin Lactone (from
Phase 2) in THF dropwise.

e Conditions: Reflux for 2 hours.

o Workup: Fieser workup (Water, 15% NaOH, Water). Filter granular precipitate. Concentrate
filtrate to obtain the Diol intermediate.

Step 3.2: Methylation (Final Step)

Reagent: Sodium Hydride (NaH, 60% dispersion), Methyl lodide (Mel).

Procedure: Dissolve the Diol in dry DMF (10 mL/g).

Addition: Add NaH (3.0 equiv) at 0°C. Stir for 30 mins (Hz evolution).

Alkylation: Add Mel (3.5 equiv) dropwise. Stir at RT for 4 hours.

Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography
(Gradient: 10% -> 30% EtOAc in Hexanes).

Final Product:Nirtetralin.

Analytical Validation

To ensure the integrity of the synthesized Nirtetralin, compare analytical data against the
following reference values derived from natural isolates.
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Method Diagnostic Signal Interpretation

Aromatic protons of tetralin

*H NMR (CDCE) 6.5-6.8 (M, Ar-H) and pendant ring.

Methylenedioxy protons (-
5.9 (s, 2H) OCH:20-).

Methoxy groups on the
3.85, 3.82 (s, OMe) aromatic ring.

Methoxymethyl ether signals

3.30 (s, aliphatic OMe) (distinct from Ar-OMe).

Consistent with Molecular
MS (ESI+) m/z 431 [M+H]* .

Weight 430.5.

Check correlation between H-1
Stereochemistry NOESY Correlations and H-2 (trans/cis) to confirm

(5R,6S,7S) relative config.

Pathway Visualization

The following diagram illustrates the complete synthetic workflow, highlighting the critical
transition from the acyclic precursor to the cyclized lignan core.

Piperonal + Succinate. e Benzylbutyrolactone.

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow for Nirtetralin production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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